molecular formula C23H36I3N3O10 B15342577 2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]butanoate;methyl(2,3,4,5,6-pentahydroxyhexyl)azanium CAS No. 19080-54-7

2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]butanoate;methyl(2,3,4,5,6-pentahydroxyhexyl)azanium

Cat. No.: B15342577
CAS No.: 19080-54-7
M. Wt: 895.3 g/mol
InChI Key: PIDWLOWMFNWXGZ-UHFFFAOYSA-N
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Description

2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]butanoate;methyl(2,3,4,5,6-pentahydroxyhexyl)azanium is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple iodine atoms and ethylcarbamoyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]butanoate;methyl(2,3,4,5,6-pentahydroxyhexyl)azanium involves multiple steps, starting with the iodination of a phenol derivative. The iodinated phenol is then subjected to a series of reactions to introduce the ethylcarbamoyl groups. The final step involves the esterification of the butanoate group and the formation of the azanium ion. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors could enhance the efficiency and scalability of the process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]butanoate;methyl(2,3,4,5,6-pentahydroxyhexyl)azanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions typically require controlled temperatures and pH levels to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated quinones, while reduction could produce deiodinated derivatives.

Scientific Research Applications

2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]butanoate;methyl(2,3,4,5,6-pentahydroxyhexyl)azanium has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it useful in studying biological processes, particularly those involving iodine metabolism.

    Industry: The compound can be used in the development of new materials with specific properties, such as high-density polymers.

Mechanism of Action

The mechanism of action of 2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]butanoate;methyl(2,3,4,5,6-pentahydroxyhexyl)azanium involves its interaction with molecular targets in biological systems. The iodine atoms in the compound can interact with enzymes and proteins, affecting their activity and function. The ethylcarbamoyl groups may also play a role in modulating the compound’s biological activity by influencing its binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

    3,5-Diiodo-2,4,6-trihydroxybenzoic acid: Similar in structure but lacks the ethylcarbamoyl groups.

    2,4,6-Triiodophenol: Contains iodine atoms but does not have the butanoate and azanium components.

    Ethylcarbamoyl derivatives of phenols: Share the ethylcarbamoyl groups but differ in the presence of iodine atoms.

Uniqueness

2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]butanoate;methyl(2,3,4,5,6-pentahydroxyhexyl)azanium is unique due to its combination of iodine atoms and ethylcarbamoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

19080-54-7

Molecular Formula

C23H36I3N3O10

Molecular Weight

895.3 g/mol

IUPAC Name

2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]butanoate;methyl(2,3,4,5,6-pentahydroxyhexyl)azanium

InChI

InChI=1S/C16H19I3N2O5.C7H17NO5/c1-4-7(16(24)25)26-13-11(18)8(14(22)20-5-2)10(17)9(12(13)19)15(23)21-6-3;1-8-2-4(10)6(12)7(13)5(11)3-9/h7H,4-6H2,1-3H3,(H,20,22)(H,21,23)(H,24,25);4-13H,2-3H2,1H3

InChI Key

PIDWLOWMFNWXGZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)[O-])OC1=C(C(=C(C(=C1I)C(=O)NCC)I)C(=O)NCC)I.C[NH2+]CC(C(C(C(CO)O)O)O)O

Origin of Product

United States

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